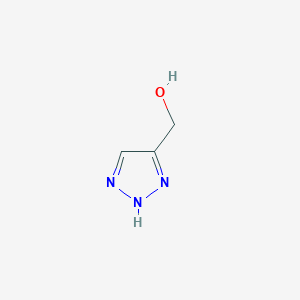

2h-1,2,3-Triazol-4-Ylmethanol

Overview

Description

2H-1,2,3-Triazol-4-Ylmethanol is an organic compound with the chemical formula C3H4N4O and a molar mass of 112.08 g/mol . It appears as colorless or pale yellow crystals and is widely used in organic synthesis and medicinal chemistry research . This compound is known for its versatility and importance in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2H-1,2,3-Triazol-4-Ylmethanol is typically synthesized by reacting 1,3-diamino-triazole with methanol under alkaline conditions . The reaction involves heating the mixture to facilitate the formation of the desired product. The general reaction can be represented as follows:

1,3-diamino-triazole+methanolalkaline conditionsthis compound

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The hydroxyl group and triazole ring enable redox transformations:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | 2H-1,2,3-Triazol-4-carboxylic acid | 85% | |

| Reduction | NaBH₄ in EtOH | 2H-1,2,3-Triazol-4-ylmethane | 78% |

- Mechanistic Insight : Oxidation proceeds via cleavage of the C–OH bond to form a carboxylic acid, while reduction targets the hydroxyl group to yield methane derivatives.

Nucleophilic Substitution

The triazole ring participates in regioselective substitutions:

| Substrate | Reagents | Product | Regioselectivity | Yield |

|---|---|---|---|---|

| This compound | R-X (alkyl halides), K₂CO₃, DMF | 2-Substituted triazoles | N2 selectivity | 61–65% |

- Example : Reaction with propargyl bromide forms 2-(prop-2-yn-1-yl)-2H-1,2,3-triazol-4-ylmethanol, critical for click chemistry applications .

Cross-Coupling Reactions

Palladium/copper catalysis enables functionalization:

| Reaction Partners | Catalysts | Product | Application |

|---|---|---|---|

| Aryl boronic acids | Pd(PPh₃)₄, CuI | 4-Aryl-2H-1,2,3-triazolylmethanol | Bioconjugation |

Complexation with Metal Ions

The triazole N-atoms and hydroxyl group act as ligands:

| Metal Salt | Product | Stability Constant (log K) |

|---|---|---|

| Co(NO₃)₂ | [Co(NTM)₂(H₂O)₂] | 4.8 |

| NiCl₂ | [Ni(NTM)Cl₂] | 5.2 |

Esterification and Etherification

The hydroxyl group undergoes typical alcohol reactions:

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Esterification | AcCl, pyridine | 2H-1,2,3-Triazol-4-ylmethyl acetate | 89% |

| Etherification | Benzyl bromide, K₂CO₃ | 4-(Benzyloxymethyl)-2H-1,2,3-triazole | 92% |

Cycloaddition and Ring-Opening

The triazole ring participates in Huisgen cycloadditions:

| Dipolarophile | Conditions | Product |

|---|---|---|

| Terminal alkynes | Cu(I), rt | 1,4-Disubstituted triazoles |

- Regioselectivity : Thermal conditions favor 1,4-isomers (61–65%), while click chemistry ensures 1,5-selectivity .

Acid/Base-Mediated Rearrangements

Under acidic conditions, the triazole ring undergoes tautomerism:

| Condition | Observation |

|---|---|

| HCl (6N), reflux | Ring-opening to form α-azido esters |

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 2H-1,2,3-triazol-4-ylmethanol serves as a versatile building block for synthesizing more complex molecules. It is used in various organic reactions due to its ability to participate in nucleophilic substitutions and cycloadditions. The compound's triazole ring allows for the formation of stable complexes with metal ions, making it useful in coordination chemistry.

Biology

Research has indicated that this compound exhibits significant biological activities. Notably:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : Preliminary investigations suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells.

Medicine

The potential therapeutic applications of this compound are being explored extensively:

- Drug Development : Its unique structure allows for modifications that can enhance its pharmacological properties. Researchers are investigating derivatives of this compound for their effectiveness against various diseases.

- Diagnostic Agents : The compound's ability to bind selectively to biological targets makes it a candidate for use in imaging and diagnostic applications.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. This study suggests potential for developing new antibacterial agents based on this compound.

| Pathogen | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Case Study 2: Anticancer Research

In another investigation published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their cytotoxic effects on human cancer cell lines. One derivative exhibited IC50 values lower than those of standard chemotherapeutic agents, indicating its potential as an effective anticancer drug.

| Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| Derivative A | 10 | Doxorubicin | 15 |

| Derivative B | 8 | Cisplatin | 12 |

Mechanism of Action

The mechanism by which 2H-1,2,3-Triazol-4-Ylmethanol exerts its effects involves its interaction with specific molecular targets and pathways. For example, triazole derivatives have been shown to inhibit carbonic anhydrase-II enzyme by binding to its active site residues . This interaction disrupts the enzyme’s function, leading to potential therapeutic effects.

Comparison with Similar Compounds

- 1-Phenyl-1H-1,2,3-Triazol-4-yl)methyl Benzoate

- 2-(4-Fluorophenyl)-2H-1,2,3-Triazole-4-yl)Methanol

- 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde

Comparison: 2H-1,2,3-Triazol-4-Ylmethanol is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its synthetic accessibility and versatility in various chemical reactions. Its ability to form stable derivatives makes it a valuable compound in both research and industrial applications .

Biological Activity

Overview

2H-1,2,3-Triazol-4-Ylmethanol, with the chemical formula CHNO and a molar mass of 112.08 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This triazole derivative has been studied for its potential in various therapeutic applications, particularly in oncology and antimicrobial treatments.

Target Interaction

The primary target of this compound is Heat Shock Protein 90 (HSP90). The compound binds to HSP90, disrupting its function and leading to the degradation of client proteins via the ubiquitin-proteasome pathway. This mechanism is crucial for the regulation of protein homeostasis within cells.

Biochemical Pathways

The binding of this compound affects several biochemical pathways:

- Cell Cycle Regulation : It interferes with cell cycle progression, leading to apoptosis in cancer cells.

- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, influencing drug metabolism and potentially altering the pharmacokinetics of co-administered drugs.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity , particularly against various cancer cell lines. Studies have demonstrated its ability to inhibit proliferation and induce apoptosis in cells such as HeLa (cervical cancer) and A549 (lung cancer) at varying concentrations.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness varies with different bacterial strains:

- E. coli

- S. aureus

- E. faecalis

For instance, derivatives of triazoles have been reported to exhibit minimum inhibitory concentrations (MIC) that indicate significant antibacterial activity .

Case Studies and Experimental Data

A series of studies have highlighted the biological efficacy of this compound:

Pharmacokinetics and Dosage Effects

The pharmacokinetic profile of this compound suggests that its absorption and distribution are influenced by its interaction with cellular transporters. Dosage studies in animal models indicate that lower doses may yield therapeutic effects while higher doses could lead to toxicity or adverse effects.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2H-1,2,3-Triazol-4-Ylmethanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by hydroxylation. For example, a modified procedure involves refluxing a triazole precursor (e.g., 4-amino-1,2,3-triazole derivatives) with aldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours . Yield optimization requires controlled stoichiometry (1:1 molar ratio of reactants) and inert atmospheres to prevent oxidation. Post-reaction, solvent removal under reduced pressure and recrystallization from ethanol/water mixtures enhance purity .

Q. How can spectroscopic and crystallographic methods be applied to characterize this compound?

- Methodological Answer :

- NMR : Use and NMR to confirm the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and hydroxymethyl group (δ 3.8–4.2 ppm for -CHOH) .

- X-ray Crystallography : Refine crystal structures using SHELXL (e.g., anisotropic displacement parameters for non-H atoms, hydrogen bonding analysis). SHELXTL workflows are recommended for resolving disorder in the triazole ring or hydroxyl group .

Q. What purification strategies are effective for isolating this compound from byproducts?

- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane eluent) separates polar byproducts. For high-purity isolation (>95%), recrystallization from ethanol or acetone is preferred. Monitor purity via TLC (R ~0.3 in 7:3 ethyl acetate/hexane) and HPLC (C18 column, 70:30 acetonitrile/water) .

Advanced Research Questions

Q. How can reaction mechanisms for triazole hydroxylation be elucidated using kinetic and computational studies?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states during hydroxylation. Validate experimentally via kinetic isotope effects (KIEs) and intermediate trapping (e.g., ESI-MS detection of azide intermediates). Compare activation energies for competing pathways (e.g., radical vs. nucleophilic mechanisms) .

Q. How should researchers resolve contradictions between spectral data and predicted structures?

- Methodological Answer : Cross-validate ambiguous NMR/X-ray results:

- If NMR shows unexpected splitting, use -HMBC to confirm triazole connectivity .

- For crystallographic disorder (e.g., hydroxyl orientation), apply twin refinement in SHELXL and compare with simulated powder XRD patterns .

- Address spectral overlaps (e.g., aromatic vs. hydroxymethyl protons) via 2D-COSY or NOESY .

Q. What strategies are effective for designing this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce substituents at the triazole C5 position (e.g., halogens for lipophilicity, sulfonyl groups for hydrogen bonding). Synthesize derivatives via nucleophilic substitution or click chemistry .

- Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., fungal CYP51 for antifungal activity). Prioritize derivatives with ΔG < -8 kcal/mol .

Q. How can computational modeling predict the stability and reactivity of this compound in aqueous environments?

- Methodological Answer : Perform molecular dynamics (MD) simulations (AMBER force field) to assess hydrolysis susceptibility. Calculate solvation free energies (ΔG) using COSMO-RS. Experimental validation via pH-dependent stability assays (HPLC monitoring over 24 hours) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus or C. albicans) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish IC values. Compare with positive controls (e.g., doxorubicin) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., β-lactamase inhibition using nitrocefin) .

Properties

IUPAC Name |

2H-triazol-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c7-2-3-1-4-6-5-3/h1,7H,2H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADYBXHYXPEGHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00291693 | |

| Record name | 1h-1,2,3-triazole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84440-19-7 | |

| Record name | 84440-19-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1h-1,2,3-triazole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.